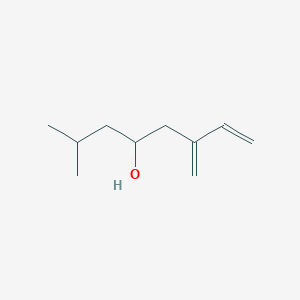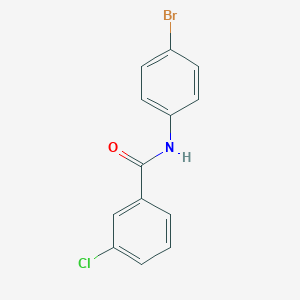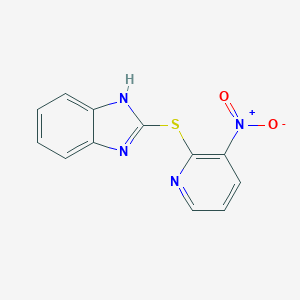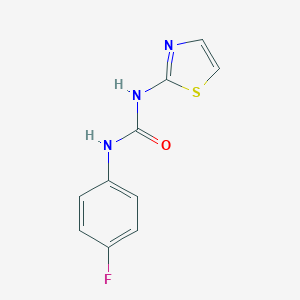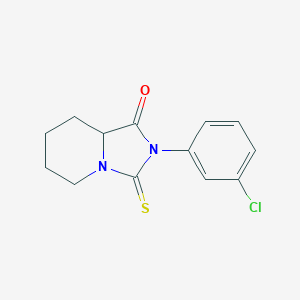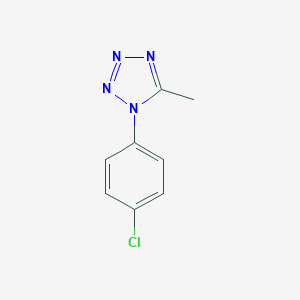![molecular formula C16H11ClF3NOS B183486 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 562094-95-5](/img/structure/B183486.png)
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and is known for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the growth of cancer cells and to induce cell death in tumor cells. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is its versatility. It can be used in a variety of scientific research applications, including drug discovery, inflammation research, and cancer research. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments. It can be toxic at high concentrations and can cause cell death in some cell types. In addition, the exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One area of research is the development of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been studied for its potential use in cancer therapy, and future research could focus on optimizing its anti-tumor properties. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one could be used as a tool in drug discovery research to identify new targets for drug development. Finally, further studies could be conducted to better understand the mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with the help of potassium hydroxide to yield 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been used in scientific research for a variety of applications. One of the main areas of research has been its potential therapeutic properties. Studies have shown that 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been used as a tool in drug discovery research, as it can be used to identify new targets for drug development.
Propriétés
Numéro CAS |
562094-95-5 |
|---|---|
Nom du produit |
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Formule moléculaire |
C16H11ClF3NOS |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3NOS/c17-13-4-2-1-3-12(13)15-21(14(22)9-23-15)11-7-5-10(6-8-11)16(18,19)20/h1-8,15H,9H2 |
Clé InChI |
SYZQSWDZILARDY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




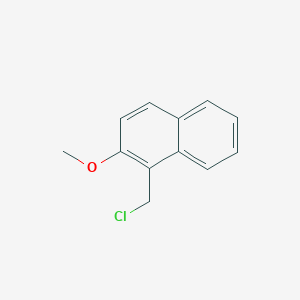

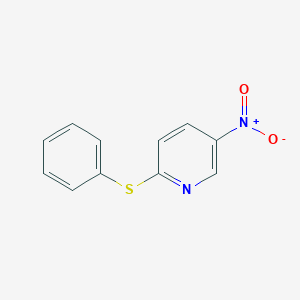
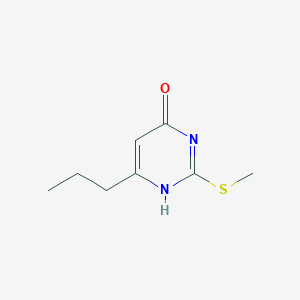
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
